molecular formula C9H9Cl2NO2 B1314790 2,4-Dichloro-N-methoxy-N-methylbenzamide CAS No. 646528-36-1

2,4-Dichloro-N-methoxy-N-methylbenzamide

Cat. No. B1314790
M. Wt: 234.08 g/mol
InChI Key: YVAUNJBXBZNYQJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.07900 . It is also known by other synonyms such as Benzamide, 2,4-dichloro-N-methoxy-N-methyl .


Synthesis Analysis

The synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide involves the use of precursors like N,O-Dimethylhydroxylamine (CAS#:6638-79-5) and 2,4-Dichlorobenzoic acid (CAS#:89-75-8) . The synthesis process has been mentioned in various literature including a patent by Schering Corporation .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-N-methoxy-N-methylbenzamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 233.00100 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-N-methoxy-N-methylbenzamide are not mentioned in the search results, it’s known that benzamides can be synthesized through direct condensation of carboxylic acids and amines .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-N-methoxy-N-methylbenzamide is a compound of interest due to its role as an intermediate in the synthesis of more complex molecules. For instance, studies on related compounds such as 2,4-dichloro-5-methoxy-pyrimidine have demonstrated its utility in synthesizing pyrimidine derivatives by employing methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials, achieving a total yield of about 46% with a purity higher than 99.5% (Liu Guo-ji, 2009).

Thermal Stability Analysis

The thermal stability of compounds structurally similar to 2,4-Dichloro-N-methoxy-N-methylbenzamide, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been studied using dynamic DSC curves to obtain thermodynamic data like activation energy and initial decomposition temperature. These findings are crucial for predicting the safety and handling requirements of these compounds in industrial and research settings (Yunbo Cong & Chunsheng Cheng, 2021).

Environmental Impact and Degradation

Research on the electrochemical reduction of compounds structurally related to 2,4-Dichloro-N-methoxy-N-methylbenzamide, like methyl triclosan, in environmental contexts shows interest in understanding their degradation pathways and environmental impact. These studies contribute to the broader understanding of how such compounds, considered environmental pollutants, can be decomposed or transformed in nature or through engineered processes (Angela A. Peverly et al., 2014).

Molecular Structure and Interaction Analysis

The molecular structure and intermolecular interactions of benzamide derivatives have been extensively studied through methods like X-ray diffraction and DFT calculations. Such research offers insights into the conformational dynamics and potential reactivity or binding capabilities of 2,4-Dichloro-N-methoxy-N-methylbenzamide analogs, which can inform their application in drug design, material science, and more (Sedat Karabulut et al., 2014).

properties

IUPAC Name

2,4-dichloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAUNJBXBZNYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474339
Record name 2,4-Dichloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-methoxy-N-methylbenzamide

CAS RN

646528-36-1
Record name 2,4-Dichloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 32.6 g of N-methoxymethanamine hydrochloride and 91.2 ml of triethylamine in 500 ml of DCM is cooled in an ice bath, and then 47 ml of 2,4-dichlorobenzoyl chloride are added slowly and the mixture is left to stir while allowing the temperature to rise to AT. After stirring for 1 hour at AT, water is added to the reaction mixture, the mixture is extracted with DCM, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. 53 g of the expected compound are obtained.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
91.2 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org

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